molecular formula C14H15N3O3 B2358270 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid CAS No. 1099083-58-5

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B2358270
CAS No.: 1099083-58-5
M. Wt: 273.292
InChI Key: VMVVAJRPCSEMIY-UHFFFAOYSA-N
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Description

1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H15N3O3. This compound is characterized by the presence of an indazole ring fused to a piperidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of indazole derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in batch reactors, ensuring the consistency and scalability of the compound .

Chemical Reactions Analysis

1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or piperidine rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Parkinson’s disease.

    Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.

Comparison with Similar Compounds

1-(1H-Indazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other indazole and piperidine derivatives:

    Indazole-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group, leading to different chemical properties and applications.

    Piperidine-4-carboxylic acid: Lacks the indazole ring, resulting in distinct biological activities and uses.

    Indazole-5-carboxamides: These compounds share the indazole core but have different substituents, affecting their pharmacological profiles. The uniqueness of this compound lies in its combined indazole and piperidine structure, which imparts specific chemical and biological properties not found in its individual components.

Properties

IUPAC Name

1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVVAJRPCSEMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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